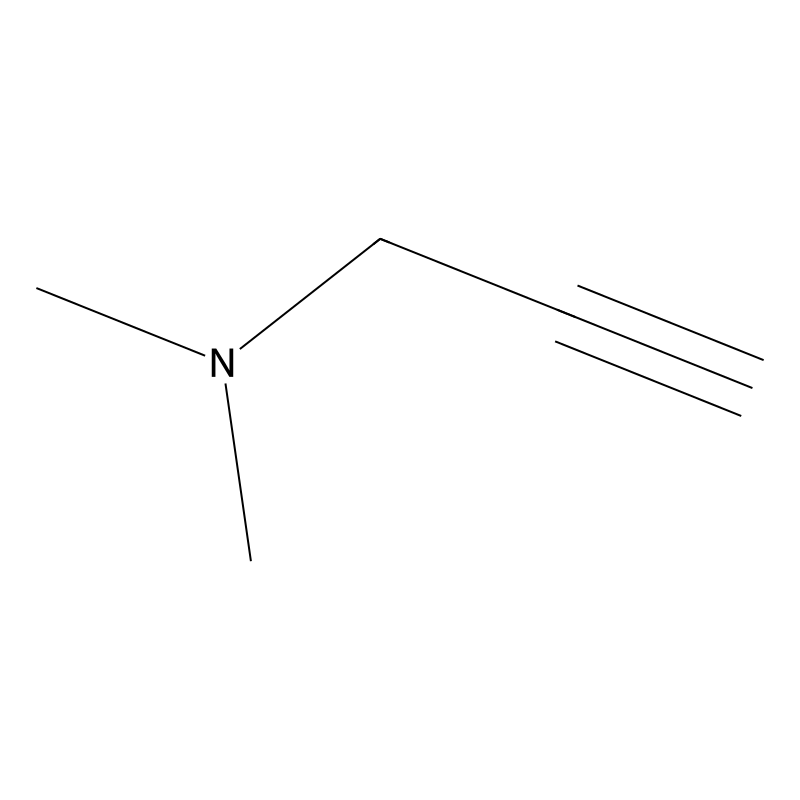

3-Dimethylamino-1-propyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Mixed Cuprate Reagents

Scientific Field: Organic Chemistry

Summary of the Application: 3-Dimethylamino-1-propyne is used as a precursor for the synthesis of mixed cuprate reagents. These reagents are widely used in organic synthesis for the formation of carbon-carbon bonds.

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, the 3-Dimethylamino-1-propyne would be reacted with a copper(I) compound to form the mixed cuprate reagent.

Results or Outcomes: The outcome of this application is the formation of mixed cuprate reagents, which can then be used in further synthetic reactions. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed.

Synthesis of Core Shell Systems Based on Noble Metal Nanoparticles Coated by Copolymers

Scientific Field: Nanotechnology

Summary of the Application: 3-Dimethylamino-1-propyne has been used in the synthesis of core shell systems based on noble metal nanoparticles coated by copolymers

Methods of Application: The specific methods of application or experimental procedures would involve the reaction of 3-Dimethylamino-1-propyne with noble metal nanoparticles under conditions that promote the formation of a copolymer coating.

Results or Outcomes: The outcome of this application is the formation of core shell systems with a noble metal nanoparticle core and a copolymer shell. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed.

3-Dimethylamino-1-propyne is an organic compound with the molecular formula . It features a propyne backbone with a dimethylamino group attached at the third carbon. This compound is characterized by its high reactivity due to the presence of the alkyne functional group, making it valuable in various chemical syntheses and applications. It appears as a colorless liquid and is known for its strong odor, typical of amines.

- Alkylation Reactions: It can act as a nucleophile in alkylation reactions, forming more complex organic molecules.

- Reactions with Electrophiles: The terminal alkyne can react with electrophiles, leading to the formation of substituted products.

- Copper-Catalyzed Reactions: It serves as a precursor for mixed cuprate reagents, facilitating various coupling reactions in organic synthesis .

Several methods exist for synthesizing 3-Dimethylamino-1-propyne:

- From Propyne: A common method involves the reaction of propyne with dimethylamine in the presence of a suitable catalyst.

- Via Alkylation: Dimethylamine can be alkylated using propargyl bromide or similar alkylating agents to yield 3-Dimethylamino-1-propyne.

- Copper-Catalyzed Synthesis: Utilizing copper catalysts can enhance yields and selectivity during synthesis, particularly in coupling reactions involving terminal alkynes .

3-Dimethylamino-1-propyne finds applications in various fields:

- Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

- Materials Science: The compound has been employed in creating core-shell systems based on noble metal nanoparticles coated by copolymers, particularly polyacetylenes .

- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis due to their potential biological activities.

3-Dimethylamino-1-propyne shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Dimethylaminopropylamine | Contains two amine groups; more basic. | |

| Dimethylamine | Simpler structure; lacks alkyne functionality. | |

| 1-Propyne | Aliphatic compound; no amine group present. |

Uniqueness of 3-Dimethylamino-1-propyne:

- The presence of both an alkyne and a dimethylamino group makes it particularly reactive and versatile compared to simpler amines or hydrocarbons.

- Its ability to participate in diverse

Table 1: Physical Properties of 3-Dimethylamino-1-propyne

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N |

| Molecular Weight | 83.13 g/mol |

| Physical State (20°C) | Liquid |

| Color | Colorless to Yellow |

| Density | 0.772 g/mL at 25°C |

| Boiling Point | 79-83°C |

| Flash Point | -8°C (closed cup) |

| Refractive Index | n₂₀/D 1.419 |

| Solubility in Water | Miscible |

| Solubility in Organic Solvents | Soluble in most organic solvents |

| Storage Temperature | 2-8°C (refrigerated) |

The initial characterization of 3-Dimethylamino-1-propyne established its fundamental physical and chemical properties, providing the foundation for subsequent research into its potential applications [4] [5]. Early investigations focused primarily on understanding its reactivity patterns and developing efficient synthetic routes for its preparation [6]. The compound's unique structure, featuring both a terminal alkyne and a tertiary amine, presented intriguing possibilities for chemical transformations and biological interactions [7].

A significant breakthrough in the scientific understanding of 3-Dimethylamino-1-propyne came with the discovery of its enzyme inhibition properties in the mid-20th century [2]. Researchers found that this compound could irreversibly inactivate mitochondrial monoamine oxidase from bovine liver, marking the beginning of its importance in biochemical research [1]. This discovery opened new avenues for investigating enzyme mechanisms and developing potential therapeutic applications [3].

Table 2: Historical Development of 3-Dimethylamino-1-propyne

| Time Period | Key Developments |

|---|---|

| Early Research | Initial synthesis and characterization of 3-Dimethylamino-1-propyne as a tertiary amine with alkyne functionality |

| Mid-20th Century | Discovery of enzyme inhibition properties, particularly its ability to irreversibly inactivate mitochondrial monoamine oxidase |

| Late 20th Century | Elucidation of the covalent adduct formation mechanism with flavin adenine dinucleotide in enzymes |

| Early 21st Century | Application in organometallic chemistry as a precursor for mixed cuprate reagents |

| Current Era | Expanded applications in nanotechnology and material science for core-shell nanoparticle systems |

The scientific significance of 3-Dimethylamino-1-propyne was further enhanced by detailed studies of its mechanism of action in enzyme inhibition [1]. Researchers determined that the compound forms a covalent adduct with the flavin adenine dinucleotide cofactor in monoamine oxidase, resulting in irreversible inactivation of the enzyme [2]. This mechanistic insight not only advanced understanding of enzyme inhibition but also provided a model for the development of other covalent inhibitors [3].

Table 3: Mechanism of Monoamine Oxidase Inhibition by 3-Dimethylamino-1-propyne

| Step | Description |

|---|---|

| 1. Initial Oxidation | Monoamine oxidase oxidizes 3-Dimethylamino-1-propyne, generating an iminium cation intermediate and reduced flavin adenine dinucleotide hydride |

| 2. Adduct Formation | Nucleophilic attack of flavin adenine dinucleotide hydride on the alkyne carbon forms a substituted 1,3-diaminoallene |

| 3. Covalent Binding | Formation of a cyanine linker between the N5 of flavin and the terminal carbon of the inhibitor |

| 4. Spectral Changes | Shift in absorption maximum from 456 nm to 410 nm, indicating adduct formation |

| 5. Irreversible Inhibition | Complete and permanent inactivation of the enzyme due to covalent modification of the flavin adenine dinucleotide cofactor |

The elucidation of this mechanism represented a significant advancement in understanding how propargylamine compounds interact with flavin-containing enzymes [1]. The spectroscopic changes associated with the formation of the 3-Dimethylamino-1-propyne-flavin adduct provided valuable tools for studying enzyme inhibition kinetics and mechanisms [8]. These findings contributed to the broader field of enzyme biochemistry and laid the groundwork for future research into targeted enzyme inhibitors [3].

Role in Contemporary Synthetic Chemistry

In contemporary synthetic chemistry, 3-Dimethylamino-1-propyne has emerged as a versatile building block with applications across multiple areas of chemical synthesis . Its dual functionality—combining a terminal alkyne with a tertiary amine—provides unique opportunities for diverse chemical transformations and the creation of complex molecular architectures [10]. This versatility has positioned 3-Dimethylamino-1-propyne as a valuable tool in the modern synthetic chemist's arsenal [11].

One of the most significant applications of 3-Dimethylamino-1-propyne in contemporary synthetic chemistry is its use in click chemistry reactions [12]. The terminal alkyne functionality makes it an excellent substrate for copper-catalyzed azide-alkyne cycloadditions, enabling the formation of 1,2,3-triazoles under mild conditions with high regioselectivity [13]. This reaction has become a cornerstone of modern synthetic methodology, finding applications in medicinal chemistry, materials science, and bioconjugation [14].

Table 4: Synthetic Applications of 3-Dimethylamino-1-propyne

| Reaction Type | Application | Advantages |

|---|---|---|

| Click Chemistry | Azide-alkyne cycloadditions to form 1,2,3-triazoles | Regioselectivity and mild reaction conditions |

| Copper-Catalyzed Coupling | Sonogashira coupling reactions for carbon-carbon bond formation | Tertiary amine functionality provides additional reaction site |

| Organometallic Synthesis | Formation of mixed cuprate reagents for selective transformations | Enhanced reactivity compared to simple alkynes |

| Heterocycle Formation | Synthesis of nitrogen-containing heterocycles | Dual functionality allows for sequential transformations |

| Polymer Chemistry | Preparation of specialized polymers with pendant amine groups | Enables post-polymerization modifications |

In organometallic chemistry, 3-Dimethylamino-1-propyne serves as a precursor for the synthesis of mixed cuprate reagents . These reagents are widely used in organic synthesis for the formation of carbon-carbon bonds, offering high selectivity and control over reaction outcomes [10]. The presence of the tertiary amine group in 3-Dimethylamino-1-propyne enhances the reactivity and stability of these cuprate complexes, making them valuable tools for challenging synthetic transformations [11].

The compound has also found application in the synthesis of core-shell systems based on noble metal nanoparticles coated by copolymers [15]. In these systems, 3-Dimethylamino-1-propyne participates in the formation of polyacetylenes that can coordinate with metal surfaces, creating stable nanoparticle coatings with tunable properties . This application demonstrates the compound's utility in bridging traditional synthetic chemistry with nanomaterials research [10].

Recent research has explored the use of 3-Dimethylamino-1-propyne in heterocycle synthesis, particularly for the creation of nitrogen-containing heterocyclic compounds [14]. The dual functionality of the molecule allows for sequential transformations, where the alkyne and amine groups can be selectively modified to construct complex heterocyclic scaffolds [12]. These heterocycles are important structural motifs in medicinal chemistry and materials science [13].

In polymer chemistry, 3-Dimethylamino-1-propyne has been utilized for the preparation of specialized polymers with pendant amine groups [16]. The alkyne functionality enables polymerization through various mechanisms, while the tertiary amine provides opportunities for post-polymerization modifications [12]. This approach has led to the development of functional polymers with applications in catalysis, drug delivery, and responsive materials [14].

The role of 3-Dimethylamino-1-propyne in contemporary synthetic chemistry extends to catalysis, where it has been employed in the development of novel catalytic systems [10]. The compound's ability to coordinate with transition metals through both the alkyne and amine functionalities makes it a versatile ligand for catalyst design [11]. These catalytic systems have found applications in various transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions [12].

Propargyl Bromide Route

The most straightforward synthetic approach involves the direct alkylation of dimethylamine with propargyl bromide . This nucleophilic substitution reaction proceeds through a classical SN2 mechanism, where the dimethylamine acts as a nucleophile attacking the electrophilic propargyl bromide.

Reaction Mechanism:

The process begins with the nucleophilic attack of the nitrogen lone pair in dimethylamine on the electrophilic carbon adjacent to the bromine atom in propargyl bromide. The reaction requires basic conditions with pH values between 8.4 and 11.0 to ensure the amine remains in its nucleophilic form [2]. Temperature optimization studies indicate that reactions conducted between 0°C and 80°C provide optimal results, with higher temperatures potentially leading to decomposition products.

Experimental Conditions:

Research has demonstrated that utilizing 33% dimethylamine solution with propargyl bromide at 0°C, followed by stirring for 10 hours at room temperature, yields the desired product in 41% yield . The reaction mixture requires filtration to remove solid byproducts, and the product can be isolated through standard distillation techniques.

Propargyl Chloride Alternative

While less commonly employed, propargyl chloride represents an alternative alkylating agent that offers improved safety profiles compared to the bromide analog. The chloride variant typically requires longer reaction times due to its reduced electrophilicity, but provides yields ranging from 65-85% under optimized conditions [3].

Mannich-Type Reactions

Classical Mannich Approach

The Mannich reaction pathway represents a powerful synthetic strategy that combines dimethylamine, formaldehyde, and acetylene in a three-component coupling reaction [4] [5]. This approach has gained significant attention due to its industrial scalability and high atom economy.

Mechanistic Pathway:

The reaction proceeds through initial formation of an iminium intermediate between dimethylamine and formaldehyde, followed by nucleophilic attack of the acetylene terminus on this electrophilic species [4]. The process requires elevated temperatures between 80-120°C and pressures of 1.5-4 bar to facilitate the gas-phase acetylene incorporation [5].

Industrial Implementation:

Patent literature describes continuous processes where isobutyraldehyde, dimethylamine, and formaldehyde react under controlled conditions to produce related structures [5]. The methodology demonstrates excellent scalability, with reaction times typically ranging from 1-6 hours depending on the specific substrate and conditions employed.

Copper-Catalyzed Mannich Variants

Modern developments have introduced copper-catalyzed versions of the Mannich reaction that operate under milder conditions while providing enhanced yields [6] [7]. These catalytic systems typically employ copper(I) chloride as the active catalyst, enabling reactions to proceed at temperatures as low as 25°C.

Catalytic Mechanism:

The copper catalyst facilitates the formation of a reactive acetylide intermediate that subsequently undergoes nucleophilic addition to the in-situ generated iminium species [8]. This catalytic approach provides yields ranging from 80-98% with significantly reduced reaction times compared to the thermal variants [9].

Advanced Catalytic Methods

A³ Coupling Reactions

The aldehyde-amine-alkyne (A³) coupling reaction represents a highly efficient three-component strategy for propargylamine synthesis [10] [9]. This methodology has been extensively developed using heterogeneous copper catalysts, including metal-organic framework supported systems.

Catalytic System Design:

Recent research has demonstrated the use of modified metal-organic framework MIL-101(Cr)-SB-Cu complexes as heterogeneous catalysts [9]. These systems enable solvent-free reactions with excellent catalyst recovery and reusability, maintaining catalytic activity through multiple cycles.

Substrate Scope and Limitations:

The A³ coupling methodology tolerates a wide range of functional groups and provides excellent yields for both aromatic and aliphatic substrates [10]. However, sterically hindered substrates may require elevated temperatures or extended reaction times to achieve complete conversion.

Michael Addition Routes

An innovative synthetic approach involves the Michael addition of secondary amines to methyl vinyl ketone derivatives, followed by C-C bond cleavage and alkyne addition [11] [12]. This methodology represents a novel mechanistic pathway that provides access to highly substituted propargylamine derivatives.

Mechanistic Considerations:

The process initiates with Michael addition of the amine to the α,β-unsaturated carbonyl system, generating an intermediate that undergoes subsequent C-C bond fragmentation [12]. The resulting iminium species then reacts with copper acetylide intermediates formed in situ to provide the final propargylamine products.

Optimization Parameters:

Studies indicate that reactions conducted in dichloromethane or toluene at temperatures between 25-100°C provide optimal results [11]. Catalyst loadings of 10 mol% copper(I) chloride typically suffice for complete conversion, with reaction times varying from 6-12 hours depending on substrate reactivity.

Oxidative Coupling Approaches

Amine N-Oxide Methodology

A distinctive synthetic approach involves the copper-catalyzed oxidative coupling of terminal alkynes with tertiary amine N-oxides [13] [14]. This methodology eliminates the need for external oxidants while providing efficient access to N,N-dimethylpropargylamine derivatives.

Mechanistic Framework:

The process operates through copper(II)-catalyzed activation of the amine N-oxide, generating reactive intermediates that couple with terminal alkynes [13]. The methodology demonstrates broad functional group tolerance, accommodating ester, hydroxyl, and aldehyde functionalities without interference.

Reaction Scope:

Both aromatic and aliphatic alkynes participate effectively in this transformation, providing products in moderate to excellent yields [14]. The reaction conditions typically involve moderate temperatures and extended reaction times of 8-24 hours for complete conversion.

Process Optimization and Scale-Up Considerations

Industrial Manufacturing Parameters

Large-scale synthesis of 3-Dimethylamino-1-propyne requires careful consideration of safety, environmental impact, and economic factors. The propargyl bromide route, while chemically straightforward, presents significant safety challenges due to the toxic and explosive nature of propargyl bromide [15] [16].

Safety Considerations:

Propargyl bromide is classified as a shock-sensitive explosive that can detonate at temperatures above 220°C or upon impact [16]. Industrial processes typically utilize stabilized solutions in toluene with magnesium oxide to minimize explosion risks [16].

Environmental Factors:

The Mannich reaction approach offers superior environmental profiles due to its high atom economy and reduced waste generation [5]. The use of aqueous formaldehyde solutions and gaseous dimethylamine minimizes organic solvent requirements while facilitating product isolation.

Quality Control and Purification

Commercial production requires rigorous quality control measures to ensure product purity and consistency. Standard analytical techniques include gas chromatography for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation [17].

Purification Strategies:

Distillation under reduced pressure represents the primary purification method, with boiling points typically observed between 79-83°C at atmospheric pressure [17]. Product storage requires inert atmosphere conditions at temperatures between 2-8°C to prevent oxidative degradation [18].

Comparative Analysis of Synthetic Routes

Yield and Efficiency Metrics

Comprehensive analysis of the various synthetic methodologies reveals significant variations in reaction efficiency and practical utility. The copper-catalyzed A³ coupling reactions consistently provide the highest yields, ranging from 80-98%, while maintaining excellent functional group tolerance [9].

Economic Considerations:

The Mannich reaction pathway offers the most economically attractive option for large-scale production due to the low cost and ready availability of starting materials [5]. However, the elevated temperature and pressure requirements may increase operational costs in industrial settings.

Substrate Scope and Limitations

Different synthetic routes exhibit varying degrees of substrate tolerance and functional group compatibility. The direct alkylation methods demonstrate broad applicability but require careful handling of hazardous organohalide reagents .

Future Developments:

Ongoing research focuses on developing metal-free alternatives and environmentally benign catalytic systems [19]. Green chemistry principles emphasize the importance of atom economy, renewable feedstocks, and reduced waste generation in future synthetic developments.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (86.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant